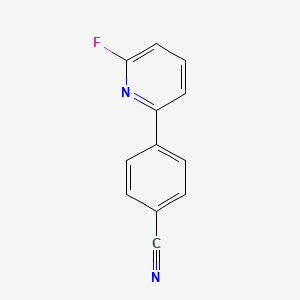

4-(6-Fluoropyridin-2-yl)benzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Luminescent Properties and Liquid Crystalline Behavior

A series of luminescent 4-(6-Fluoropyridin-2-yl)benzonitrile derivatives have been synthesized. These compounds, exhibiting bent-core structures and containing three ring systems, have been studied for their liquid crystalline behavior using various techniques like polarizing optical microscopy, differential scanning calorimetry, and X-ray diffraction. The findings show that compounds with shorter chain lengths display a nematic phase, while those with longer chains predominantly exhibit an orthorhombic columnar phase. Moreover, these compounds are identified as good blue emitting materials, making them suitable for potential applications in optoelectronic devices (Ahipa et al., 2014).

Antitumor Activity and DNA Binding

New thiazole–pyridine anchored compounds, related to 4-(6-Fluoropyridin-2-yl)benzonitrile, have been synthesized and shown potential as anticancer agents. These compounds exhibit significant anticancer activity against U937 human monocytic cells. Their DNA binding properties and molecular docking studies suggest an intercalative DNA binding mode, highlighting their potential in cancer treatment (Bera et al., 2021).

Electrochemiluminescent Properties

A family of ruthenium polypyridyl complexes containing 5-aryltetrazolate ligands, related to 4-(6-Fluoropyridin-2-yl)benzonitrile, has been studied for their electrochemiluminescent (ECL) properties. One of the dinuclear species in this family exhibited exceptionally high ECL efficiency, making it comparable to standard ECL compounds. These findings open up avenues for their application in electrochemiluminescent devices (Stagni et al., 2006).

Intramolecular Charge-Transfer Properties

The intramolecular charge-transfer properties of compounds related to 4-(6-Fluoropyridin-2-yl)benzonitrile have been investigated. These studies, which include both experimental results and quantum chemical calculations, indicate that after excitation, these compounds relax by mutual twisting of their subunits, leading to more planar geometries. This information is critical for understanding their photochemical reactions and potential applications in fields such as photophysics and photochemistry (Dobkowski et al., 2002).

Eigenschaften

IUPAC Name |

4-(6-fluoropyridin-2-yl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7FN2/c13-12-3-1-2-11(15-12)10-6-4-9(8-14)5-7-10/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWSFSGAVGHHTHY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)F)C2=CC=C(C=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20744833 |

Source

|

| Record name | 4-(6-Fluoropyridin-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20744833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(6-Fluoropyridin-2-yl)benzonitrile | |

CAS RN |

1245646-03-0 |

Source

|

| Record name | 4-(6-Fluoropyridin-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20744833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Pyrido[2,3-b][1,4]oxazin-2-ol](/img/structure/B572402.png)

![5-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572410.png)